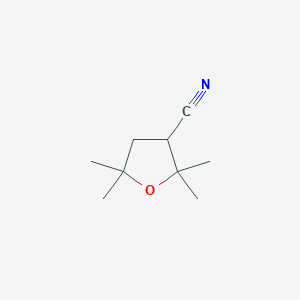
N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide, also known as fentanyl analog, is a synthetic opioid that has gained significant attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Medicinal Chemistry
Enantioselective Synthesis of Piperidines : The enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate highlights a method for preparing piperidine derivatives, which could be structurally related or have synthetic parallels with N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide. This process involves the addition of Grignard reagents to N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to the formation of 1-benzyl-3-hydroxy-2-phenylpiperidine and its chloro analog. Such methodologies are crucial in the synthesis of complex molecules for medicinal chemistry applications, including potential analogs of the specified compound (Calvez, Chiaroni, & Langlois, 1998).
Metabolism and Disposition of HIV Integrase Inhibitors : A study on the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors using 19F-NMR spectroscopy provides insight into the metabolic fate and excretion of compounds related to N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide. This research could offer valuable information on the pharmacokinetics and potential interactions of similar compounds in biological systems, contributing to the development of new drugs for treating HIV (Monteagudo et al., 2007).
Electrochromic and Imaging Applications
Electrochromic Aromatic Polyamides : The synthesis and electrochromic properties of highly stable anodic electrochromic aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties are of interest. These materials, which include fluorinated and other functional groups, show promising applications in electrochromic devices due to their stability and color-changing properties under electrical stimulation. This research area could be relevant for developing new materials with improved performance for electronic and display applications (Liou & Chang, 2008).
Dopamine D2 Receptor Imaging with PET : The development of 18F-labeled benzamides for studying the dopamine D2 receptor with positron emission tomography (PET) presents a significant application in neuroscience research and diagnostic imaging. Compounds structurally related to N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide, particularly those containing fluorine-18, are valuable in PET imaging for investigating neurological disorders, enhancing our understanding of brain function and aiding in the diagnosis of conditions like Parkinson's disease and schizophrenia (Mach et al., 1993).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-13(28)14-5-7-15(8-6-14)24-19(29)12-32-23-25-20-17-11-16(31-4)9-10-18(17)26(2)21(20)22(30)27(23)3/h5-11H,12H2,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQHIVNAMCUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-((4-fluorophenyl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2800244.png)
![3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B2800246.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2800248.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)



![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)